molecular formula C10H8ClNO2 B3192389 1-acetyl-5-chloro-1,2-dihydro-3H-indol-3-one CAS No. 62486-02-6

1-acetyl-5-chloro-1,2-dihydro-3H-indol-3-one

Cat. No. B3192389
CAS RN: 62486-02-6
M. Wt: 209.63 g/mol
InChI Key: LDPQRGHWWMOTQK-UHFFFAOYSA-N
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Description

1-Acetyl-5-chloro-1,2-dihydro-3H-indol-3-one is a synthetic compound with an intriguing molecular structure. It belongs to the class of isatin derivatives , which have garnered significant interest in medicinal chemistry due to their diverse biological and pharmacological activities . Isatin itself possesses an indole nucleus with two distinct cyclic carbonyl groups (keto and lactam), making it a versatile scaffold for drug design.


Synthesis Analysis

The synthetic route for preparing this compound involves the condensation of thiocarbohydrazide with 1-acetyl-5-chloroisatin . The reaction takes place in aqueous ethanol, resulting in the formation of the title compound. The newly synthesized compound has been characterized using various techniques, including 1H-NMR , 13C-NMR , FT-IR , and mass spectrometry .


Molecular Structure Analysis

The molecular formula of This compound is C*10H7ClNO2*. Its structure consists of an indole ring fused with a chlorinated isatin moiety. The chlorine substitution at the 5th position of isatin contributes to its biological activity .


Physical And Chemical Properties Analysis

  • Spectral Data : The compound exhibits characteristic bands in the FT-IR spectrum, including ν(NH) vibrations .

properties

IUPAC Name

1-acetyl-5-chloro-2H-indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-6(13)12-5-10(14)8-4-7(11)2-3-9(8)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPQRGHWWMOTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)C2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451724
Record name 1-Acetyl-5-chloro-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62486-02-6
Record name 1-Acetyl-5-chloro-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-acetyl-5-chloro-1,2-dihydro-3H-indol-3-one
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Reactant of Route 5
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Reactant of Route 6
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